molecular formula C17H17FN6O2 B2516654 N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872590-55-1

N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2516654
CAS No.: 872590-55-1
M. Wt: 356.361
InChI Key: XQLWZDNMVLXJNB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule based on a triazolo[4,5-d]pyrimidine core structure, a scaffold recognized for its significant potential in medicinal chemistry and oncology research . This compound is designed for non-human research applications and is not intended for diagnostic or therapeutic use. Compounds within this chemical class have been investigated as potent inhibitors of key kinase signaling pathways, including mTOR and PI3 kinase, which are critical targets in cancer cell proliferation and survival . The molecular structure incorporates a 3-fluorophenyl substituent, which is a common pharmacophore used to enhance biological activity and optimize drug-like properties. Research into related purine and pyrimidine derivatives has demonstrated their efficacy against various cancer cell lines, with mechanisms of action that include the disruption of DNA synthesis and repair, and the induction of cell cycle arrest . As a specialized research chemical, it serves as a valuable tool for scientists studying enzymatic inhibition, signal transduction pathways, and the development of novel targeted therapies for diseases such as renal cell carcinoma and acute lymphoblastic leukemia . The product is supplied with detailed analytical data to ensure identity and purity for experimental reproducibility.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c18-11-4-3-7-13(8-11)24-16-15(21-22-24)17(26)23(10-19-16)9-14(25)20-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWZDNMVLXJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Core Reactivity of the Triazolo[4,5-d]pyrimidine System

The triazolo[4,5-d]pyrimidine scaffold exhibits electron-deficient aromatic character due to the conjugated π-system and electron-withdrawing substituents (e.g., the oxo group at position 7). This facilitates nucleophilic substitution reactions at activated positions:

Reaction Type Conditions Outcome Yield Source
Nucleophilic Substitution K₂CO₃, DMF, 80°C, alkyl/aryl halidesReplacement of the 6-yl acetamide group with alternative nucleophiles (e.g., amines, thiols)~60-75%
Oxidation mCPBA, CH₂Cl₂, 0°C → RTOxidation of sulfur-containing substituents (if present) to sulfoxides/sulfonesN/A

Notable Example :
In analogous triazolo[4,5-d]pyrimidines, the 5-(propylthio) group undergoes oxidation to sulfone derivatives under mild conditions, enhancing solubility and bioavailability .

Functionalization of the Acetamide Side Chain

The cyclopentyl-acetamide moiety provides a site for hydrolysis or substitution:

Reaction Type Conditions Outcome Yield Source
Hydrolysis 6M HCl, reflux, 12hCleavage of the acetamide to carboxylic acid~85%
Alkylation NaH, THF, alkyl halide, 0°C → RTN-alkylation at the acetamide nitrogen~50-65%

Key Insight :
Hydrolysis of the acetamide group under acidic conditions generates a carboxylic acid derivative, enabling further conjugation (e.g., esterification or amide coupling).

Modification of the 3-Fluorophenyl Substituent

The 3-fluorophenyl group participates in cross-coupling and electrophilic substitution:

Reaction Type Conditions Outcome Yield Source
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CReplacement of fluorine with aryl/heteroaryl boronic acids~40-55%
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at the para-position relative to fluorine~30%

Example :
The fluorine atom at the phenyl ring can be displaced via palladium-catalyzed coupling to introduce bioisosteres (e.g., pyridyl groups) for structure-activity relationship (SAR) studies .

Reduction of the Pyrimidine Core

The fused triazolo-pyrimidine system undergoes selective reduction under catalytic hydrogenation:

Reaction Type Conditions Outcome Yield Source
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, RTSaturation of the pyrimidine ring to a tetrahydropyrimidine derivative~70%

Note :
Reduction alters the planarity of the core, potentially modulating binding affinity to biological targets .

Photochemical and Thermal Stability

The compound demonstrates stability under standard storage conditions but degrades under UV light or prolonged heating:

Condition Degradation Pathway Half-Life Source
UV Light (254 nm) Cleavage of the triazole ring48h
Heating (100°C) Dehydration of the oxo group72h

Biological Activation via Metabolic Pathways

In vivo studies of related triazolo-pyrimidines reveal hepatic metabolism dominated by:

  • Cytochrome P450 3A4 (CYP3A4) : Oxidative dealkylation of the cyclopentyl group .

  • Glucuronidation : Conjugation of the acetamide moiety to enhance renal excretion .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide serves as a versatile building block in organic synthesis. Its unique triazolo-pyrimidine core allows for the construction of more complex molecular architectures through various chemical reactions such as:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to introduce diverse functional groups.
  • Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds with other organic molecules.

2. Reactivity and Functionalization
The compound exhibits reactivity that can be exploited for further functionalization. For instance:

  • Oxidation and Reduction : It can participate in oxidation reactions to yield derivatives with enhanced biological activity or stability.
  • Hydrolysis : Under acidic or basic conditions, hydrolysis can lead to smaller fragments that may possess distinct properties.

Biological Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

2. Antiviral and Anticancer Properties
The compound is being investigated for its potential antiviral and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Applications

1. Drug Development
Given its promising biological activities, this compound is under exploration as a therapeutic candidate for various diseases. Its structural attributes may allow it to interact with specific biological targets such as enzymes or receptors involved in disease pathways.

2. Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its development as a drug. Research focuses on how it interacts with molecular targets within cells to exert its effects, which could lead to the identification of biomarkers for efficacy and toxicity.

Industrial Applications

1. Catalysis
In industrial chemistry, this compound may be used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

2. Material Science
The compound's unique properties could be harnessed in the development of new materials with specific functionalities such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[4,5-d]pyrimidinone scaffold is shared among several derivatives, with key variations in substituents influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Core Structure R₁ (Position 3) R₂ (Position 6) Molecular Weight Key Features
Target Compound Triazolo[4,5-d]pyrimidinone 3-Fluorophenyl N-cyclopentylacetamide ~392* Balanced lipophilicity; fluorophenyl enhances target affinity.
2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide Triazolo[4,5-d]pyrimidinone 3-Fluorophenyl N-methyl-N-phenylacetamide 378.37 Lower steric bulk; potential for increased metabolic clearance.
N-(3-Chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H-triazolo[4,5-d]pyrimidin-6-yl}acetamide Triazolo[4,5-d]pyrimidinone 3-Methyl 3-chloro-4-fluorophenylacetamide 336.71 Chlorine increases molecular weight; methyl reduces electronic effects.
2-(3-(3-Chlorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-(4-fluorophenyl)acetamide Triazolo[4,5-d]pyrimidinone 3-Chlorophenyl 4-fluorophenylacetamide 398.80 Chlorophenyl increases hydrophobicity; dual halogenation may limit solubility.
N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-2-[7-oxo-3-(p-tolyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-6-yl]acetamide (Compound IV) Thiazolo[4,5-d]pyrimidinone (thioxo) p-Tolyl Difluorophenyl-triazole-acetamide - Thioxo group increases membrane permeability; bulky substituents reduce solubility.

*Estimated based on analogous structures.

Pharmacological and Physicochemical Insights

  • Fluorophenyl vs. Chlorophenyl : The target’s 3-fluorophenyl substituent provides moderate electron-withdrawing effects, enhancing binding to aromatic pockets in enzymes (e.g., kinases) compared to the electron-deficient 3-chlorophenyl in . Fluorine’s smaller atomic radius also reduces steric hindrance .
  • Cyclopentyl vs. Phenyl/Methyl Groups : The N-cyclopentylacetamide moiety in the target compound improves metabolic stability compared to N-methyl-N-phenylacetamide in , as cyclopentyl groups resist oxidative degradation .

Key Research Findings

  • Permeability : Compounds with thioxo-thiazolo cores (e.g., ) exhibit superior permeability across lipophilic membranes but may suffer from poor solubility. The target’s triazolo core balances permeability and solubility .
  • Binding Affinity : Fluorine at the phenyl meta-position (as in the target) optimizes interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Metabolic Stability : Cyclopentyl groups in acetamide side chains reduce CYP450-mediated metabolism compared to linear alkyl chains .

Biological Activity

N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyrimidine moiety. Its molecular formula is C19H19FN4O2C_{19}H_{19}F_{N_{4}}O_{2} with a molecular weight of approximately 365.39 g/mol. The structural representation can be denoted as follows:

SMILES O=C(CN(c1cccnc1N1c(cc2)ccc2F)C1=O)NC1CCCC1\text{SMILES }O=C(CN(c1cccnc1N1c(cc2)ccc2F)C1=O)NC1CCCC1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : The compound has shown efficacy in inhibiting tumor cell proliferation in various cancer models. It appears to exert its effects through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Studies indicate that the compound possesses antibacterial and antifungal activities. It disrupts microbial cell wall synthesis and inhibits essential metabolic processes.
  • Anti-inflammatory Effects : Preliminary data suggest that it can reduce inflammatory markers in vitro and in vivo. This activity may be linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Biological Activity Data

A summary table of the biological activities observed for this compound is presented below:

Activity Type Observed Effects Reference
AntitumorInhibition of tumor cell growth
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibition of fungal growth
Anti-inflammatoryReduction in IL-6 and TNF-alpha levels
Enzyme InhibitionSelective inhibition of specific kinases

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of human cancer cell lines with an IC50 value in the low micromolar range.
  • Animal Models : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to control groups, suggesting potent anti-inflammatory properties.

Q & A

Q. Table 1. Comparative Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Selectivity vs. CDK1Reference
CDK2/Cyclin E12 ± 350-fold
CDK4/Cyclin D185 ± 108-fold
CDK9/Cyclin T>1000N/A

Q. Table 2. Solubility and Stability Under Varied Conditions

Condition (pH)Solubility (µg/mL)Degradation (%/24h)
pH 7.4 (PBS)25<5%
pH 2.0 (SGF)12030%
pH 8.0 (SIF)1815%

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